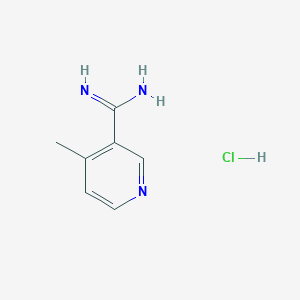

4-Methylpyridine-3-carboximidamide hydrochloride

Description

Properties

IUPAC Name |

4-methylpyridine-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c1-5-2-3-10-4-6(5)7(8)9;/h2-4H,1H3,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKQSJOJSVKLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235441-55-0 | |

| Record name | 3-Pyridinecarboximidamide, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of 3-Cyano-4-methyl-2-pyridone Intermediate

The initial step involves a Knoevenagel condensation of acetylacetaldehyde dimethyl acetal with malononitrile in the presence of piperidinium acetate, typically in toluene solvent at room temperature for 24 hours. This produces 3-cyano-4-methyl-2-pyridone as a key intermediate.

Chlorination to 2-Chloro-3-cyano-4-methylpyridine

The pyridone intermediate is treated with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) combined with phosphorus pentachloride (PCl₅) at reflux temperature (~115°C) for about two hours. This step converts the pyridone to 2-chloro-3-cyano-4-methylpyridine.

Hydrolysis to 2-Chloro-3-amido-4-methylpyridine

The nitrile group is hydrolyzed to an amide by treatment with concentrated sulfuric acid at elevated temperatures (70–110°C, preferably 90°C) for approximately three hours. After cooling and addition of water, the amido intermediate is isolated by filtration.

Conversion to 3-Amino Derivative

The 3-amido intermediate is converted to the 3-amino compound by reaction with a strong base (e.g., sodium hydroxide) and a halogen (preferably bromine) at mild temperatures (10–30°C). Following further heating and extraction steps, the 2-chloro-3-amino-4-methylpyridine is obtained.

Final Amidination to 4-Methylpyridine-3-carboximidamide Hydrochloride

The amino group is transformed into the amidine (carboximidamide) group typically by reaction with suitable reagents such as formamidine derivatives or under acidic conditions to yield the hydrochloride salt.

Alternative Catalytic and Microwave-Assisted Methods

Recent advances have introduced microwave-assisted synthesis and catalytic oxidation-reduction sequences for related pyridine derivatives, which can be adapted for this compound preparation.

- Microwave irradiation facilitates direct conversion of nicotinonitriles to amidines with improved yields and reduced reaction times.

- Catalytic hydrogenation using palladium on charcoal in methanol with additives such as anhydrous formic acid amine has been reported for related ester hydrochlorides, indicating potential for amidine synthesis under mild conditions.

Comparative Data Table of Preparation Steps

| Step | Conditions/Agents | Temperature (°C) | Duration | Notes |

|---|---|---|---|---|

| Knoevenagel condensation | Acetylacetaldehyde dimethyl acetal, malononitrile, piperidinium acetate, toluene | Room temp (~25) | 24 hours | Formation of 3-cyano-4-methyl-2-pyridone |

| Chlorination | POCl₃ (10 parts), PCl₅ (1 part) | ~115 (reflux) | ~2 hours | Conversion to 2-chloro-3-cyano-4-methylpyridine |

| Hydrolysis | Concentrated H₂SO₄ | 70–110 (opt. 90) | ~3 hours | Formation of 2-chloro-3-amido-4-methylpyridine |

| Amination | NaOH + Br₂ | 10–30 (opt. 22) | Variable | Conversion to 2-chloro-3-amino-4-methylpyridine |

| Amidination (final step) | Formamidine derivatives or acidic conditions | Mild heating | Variable | Formation of this compound |

Research Findings and Notes

- The chlorination step is critical and typically uses a combination of POCl₃ and PCl₅ for efficient conversion, with reflux conditions ensuring completion.

- Hydrolysis under strongly acidic conditions must be carefully controlled to avoid decomposition.

- The amination step requires careful pH and temperature control to maximize yield and purity.

- Microwave-assisted methods offer rapid synthesis routes but require optimization for scale-up.

- Extraction and purification steps often involve organic solvents such as methylene chloride and recrystallization from ethanol or ethyl acetate to achieve high purity hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyridine-3-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced compounds.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Scientific Research

4-Methylpyridine-3-carboximidamide hydrochloride serves as an intermediate in synthesizing more complex organic compounds. Its functional groups influence its chemical behavior, allowing it to participate in various types of reactions. The synthesis of this compound can be achieved through several methods, allowing for production with varying degrees of purity and yield.

Drug Development

Interaction studies involving this compound have primarily focused on its reactivity with other chemical entities. These studies help elucidate its potential role in drug development and its interaction with biological targets. Preliminary data suggest that it may interact favorably with certain enzymes or receptors, warranting further investigation into its pharmacological profiles. Imidazopyrimidine compounds, including this compound, have demonstrated usefulness in treating PRC2-mediated diseases, including various types of lymphomas, leukemia, myeloma, mesothelioma, and carcinomas . It can be used for the manufacture of a medicament for the treatment of diseases or disorders mediated by EED and/or PRC2 . It can also be used as a therapeutic agent for the treatment of diseases or disorders mediated by EED and/or PRC2, comprising administering to a patient in need thereof a therapeutically effective amount of a first therapeutic agent optionally with a second therapeutic agent .

Related Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Pyridine-3-carboximidamide hydrochloride | Similar imidamide structure | Different position of methyl group |

| 2-Methylpyridine-3-carboximidamide | Methyl group at the second position | Varies in biological activity compared to 4-methyl |

| 4-Ethylpyridine-3-carboximidamide | Ethyl group instead of methyl | May exhibit different solubility characteristics |

Mechanism of Action

The mechanism of action of 4-Methylpyridine-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can be crucial in treating infections caused by urease-producing bacteria.

Comparison with Similar Compounds

Key Observations:

- Structural Features : The target compound’s carboximidamide group distinguishes it from analogs like benzydamine (benzyl group) and memantine (adamantane backbone). This group enhances polarity, as seen in its estimated logP (~0.5 vs. >2.0 for others), favoring aqueous solubility .

- Pharmacological Implications: Unlike tricyclic antidepressants (e.g., dosulepin ) or antihistamines (chlorphenoxamine ), the target compound lacks bulky aromatic systems, suggesting a narrower therapeutic profile but reduced off-target effects.

- Synthetic Utility : Similar to 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride , the compound may serve as a building block for nitrogen-rich heterocycles in drug discovery.

Research Findings and Implications

Solubility and Bioavailability

The carboximidamide group in this compound likely improves water solubility compared to lipophilic analogs like chlorphenoxamine (logP ~4.8) . This property is critical for oral bioavailability, though its impact on membrane permeability requires further study.

Stability and Reactivity

Hydrochloride salts generally enhance stability and crystallinity. However, the carboximidamide group may introduce sensitivity to hydrolysis under acidic or basic conditions, necessitating careful formulation—a challenge less pronounced in memantine HCl, which has a robust adamantane structure .

Pharmacological Potential

While benzydamine HCl and dosulepin HCl have well-established therapeutic roles , the target compound’s smaller structure suggests niche applications, such as targeting enzymes or receptors requiring polar interactions (e.g., kinases or GPCRs).

Biological Activity

4-Methylpyridine-3-carboximidamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in drug development and pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₈ClN₃

- Molecular Weight : Approximately 171.63 g/mol

- Functional Groups : Contains a methyl group at the fourth position of the pyridine ring and an imidamide functional group at the third position.

The compound is classified as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in research and industry.

Preliminary studies suggest that this compound may interact favorably with certain enzymes or receptors, indicating potential pharmacological applications. Its unique structure allows it to participate in various biochemical reactions, which may contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. For example, derivatives of pyridine have been evaluated for their antiproliferative activities against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) using the MTT assay. The half-maximal inhibitory concentration (IC50) values for these compounds were determined, demonstrating their potential as therapeutic agents .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound (hypothetical) | HepG2 | TBD | |

| 2-Methylpyridine-3-carboximidamide | A549 | TBD |

Protein Interaction Studies

The biological activity of this compound may also be related to its interactions with proteins involved in disease mechanisms. For instance, studies have shown that similar compounds can inhibit protein aggregation associated with neurodegenerative diseases like ALS (Amyotrophic Lateral Sclerosis). These interactions suggest a protective role against cellular stress and toxicity .

Case Studies and Research Findings

- Antitumor Activity : A series of derivatives were synthesized and tested for their ability to inhibit cell growth in cancer models. The results indicated that modifications in the substituents on the pyridine ring could enhance or reduce anticancer activity, highlighting structure-activity relationships (SAR) that are crucial for drug design .

- Neuroprotective Effects : In a high-throughput screening of over 50,000 compounds, several analogues similar to this compound were identified as effective in protecting against protein aggregation caused by mutant SOD1, a hallmark of ALS pathology. These findings underscore the compound's potential role in neuroprotection .

Q & A

Q. What are the key synthetic routes for 4-Methylpyridine-3-carboximidamide hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves coupling pyridine derivatives with amidine precursors. For example:

- Step 1 : React 4-methylpyridine-3-carbonitrile with hydroxylamine hydrochloride in ethanol/water under reflux to form the oxime intermediate .

- Step 2 : Reduce the oxime to the amidine using zinc dust in acetic acid or catalytic hydrogenation .

- Optimization : Adjust pH during crystallization (target pH 5–6) to improve purity. Use vacuum drying to minimize decomposition . Monitor reaction progress via TLC or HPLC to reduce byproducts .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : Confirm molecular structure (e.g., δ ~8.5 ppm for pyridine protons, δ ~2.5 ppm for methyl groups) .

- IR Spectroscopy : Identify functional groups (e.g., amidine N–H stretches at 3300–3500 cm⁻¹) .

- Melting Point Analysis : Compare observed values (e.g., 220–225°C) with literature to assess purity .

- HPLC : Use C18 columns with acetonitrile/water mobile phases (0.1% TFA) to quantify impurities .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis .

- Pre-dry solvents during synthesis to avoid hydrate formation .

- Conduct accelerated stability studies (40°C/75% RH for 1 month) to predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Cross-Validation : Compare data across multiple sources (e.g., PubChem, Cayman Chemical) .

- Solvent Standardization : Replicate experiments in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and validate experimental results .

Q. What strategies are effective for synthesizing derivatives to study structure-activity relationships (SAR)?

- Methodological Answer :

- Substitution Reactions : Replace the methyl group with halogens (e.g., Cl, Br) via radical bromination or Pd-catalyzed cross-coupling .

- Functional Group Interconversion : Convert the amidine to a nitrile or amide using HCl/NaNO2 or enzymatic hydrolysis .

- SAR Workflow : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays .

Q. How can researchers design experiments to evaluate this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- In Vitro Assays : Use ATP-competitive ELISA kits to measure IC50 values against kinases (e.g., EGFR, JAK2) .

- Crystallography : Co-crystallize the compound with kinase domains to identify binding motifs (PDB data) .

- Selectivity Profiling : Test against a panel of 50+ kinases to assess off-target effects .

Q. What industrial byproducts or impurities are likely in large-scale synthesis, and how can they be mitigated?

- Methodological Answer :

- Common Impurities : Unreacted nitrile starting material or over-reduced amines .

- Mitigation : Optimize reaction stoichiometry (1:1.2 nitrile:NH2OH·HCl) and employ scavenger resins (e.g., QuadraPure™) .

- Purification : Use preparative HPLC with gradient elution (10→50% acetonitrile) to isolate high-purity batches (>99%) .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.